molecular formula C21H16F2N4O2 B2928050 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 304683-79-2

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2928050
CAS No.: 304683-79-2
M. Wt: 394.382
InChI Key: SUVYRQXFEPVYTA-UHFFFAOYSA-N
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Description

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as amino, difluoromethoxy, and carbonitrile enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-(difluoromethoxy)benzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile in the presence of a base such as piperidine can yield the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization and formation of the pyrano[2,3-c]pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules. It can be used in the study of enzyme kinetics and receptor-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it suitable for use in various chemical processes and manufacturing applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both difluoromethoxy and carbonitrile groups enhances its chemical reactivity and potential for diverse applications. Additionally, its pyrano[2,3-c]pyrazole core provides a versatile scaffold for further functionalization and exploration in various fields of research.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-12-17-18(13-7-9-15(10-8-13)28-21(22)23)16(11-24)19(25)29-20(17)27(26-12)14-5-3-2-4-6-14/h2-10,18,21H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYRQXFEPVYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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